molecular formula C16H13Cl2N3O2 B3105470 N-(3,4-dichlorophenyl)-6,7-dimethoxy-4-quinazolinamine CAS No. 153437-79-7

N-(3,4-dichlorophenyl)-6,7-dimethoxy-4-quinazolinamine

Cat. No. B3105470
CAS RN: 153437-79-7
M. Wt: 350.2 g/mol
InChI Key: NZHRGFLNIISRAV-UHFFFAOYSA-N
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Description

“N-(3,4-dichlorophenyl)-6,7-dimethoxy-4-quinazolinamine” is a quinazolinamine derivative. Quinazolinamines are a class of compounds that contain a quinazoline core, which is a fused two-ring system, made up of a benzene ring and a pyrimidine ring. The presence of the dichlorophenyl group and methoxy groups may confer unique properties to this compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, with a dichlorophenyl group attached at one nitrogen and methoxy groups at the 6 and 7 positions of the quinazoline ring .


Chemical Reactions Analysis

Quinazolinamines can participate in a variety of chemical reactions, particularly those involving the amine group. They can act as bases, nucleophiles, or ligands in metal complexation .

Scientific Research Applications

Spectral Signature and Conformers

N-(3,4-dichlorophenyl)-6,7-dimethoxy-4-quinazolinamine, recognized for its broad biopharmaceutical activities, has been extensively studied for its spectral signatures, which assist in determining its targets and interactions. Research has identified two stable conformers, AG-1478B and AG-1478A, through the rotation of the single C–N bond of the C–NH–C chain of the drug. These conformers contribute distinctively to the measured UV-Vis absorption spectrum of AG-1478, with notable differences in anisotropic properties like shape, dipole moment, and orbitals. The study using density functional theory (DFT) and molecular orbital theory highlights significant conformational changes, especially in the core and valence orbitals, indicating the complex structural dynamics of the compound (Khattab et al., 2016).

Bioactivity and Therapeutic Potential

The compound has shown potential in various bioactive roles. Studies have synthesized derivatives and evaluated their bioactivities, highlighting their potential in anti-cancer treatments. For instance, some synthesized 4-arylamino-6,7-dimethoxyl quinazoline derivatives exhibited benign anti-cancer activity against specific cell lines, indicating its therapeutic relevance in cancer treatment (Li Bao-lin, 2011).

Antimalarial Drug Lead

In the realm of infectious diseases, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity. The compound 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717) emerged as a promising antimalarial drug lead, showcasing high antimalarial activity. This marks a significant stride in the quest for potent antimalarial drugs, underscoring the compound's potential in this critical area of medicine (Mizukawa et al., 2021).

Influenza Virus RNA Promoter Binding and Antiviral Activity

Another intriguing application is in the field of virology, where a novel scaffold (DPQ: 6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine) has been discovered to bind specifically to the influenza A virus RNA promoter. This binding inhibits viral replication, presenting a novel approach to antiviral therapy. The structural study of the RNA-DPQ complex sheds light on the internal loop as the binding site of DPQ, offering insights into its mechanism of action (Lee et al., 2014).

Inhibitors of Src Kinase Activity

The optimization of quinazoline derivatives has led to potent inhibitors of Src kinase activity, a critical enzyme implicated in various cellular processes. These derivatives exhibit substantial inhibition of both Src kinase activity and Src-mediated cell proliferation, highlighting their potential in therapeutic interventions for diseases where Src kinase is a key player (Boschelli et al., 2001).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It would be interesting to explore its biological activity, given the known activities of many quinazoline derivatives .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-9-3-4-11(17)12(18)5-9/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHRGFLNIISRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-6,7-dimethoxy-4-quinazolinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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